alpha-Methylene-gamma-butyrolactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylideneoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLDEZOOOSBFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70748-25-3 | |
| Record name | 2(3H)-Furanone, dihydro-3-methylene-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70748-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2074663 | |
| Record name | 2(3H)-Furanone, dihydro-3-methylene- ( | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547-65-9 | |
| Record name | Tulipalin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylene butyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tulipalin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, dihydro-3-methylene- ( | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpha-methylene-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-METHYLENE BUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362Y256BOL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Influence of Substituent Effects on Biological Activity
The biological profile of α-methylene-γ-butyrolactone derivatives can be significantly altered by introducing various substituents onto the lactone ring. The nature, position, and stereochemistry of these substituents play a critical role in modulating the compound's potency and selectivity.
The introduction of aromatic and heteroaromatic rings at the β and γ positions of the lactone core has been a successful strategy in enhancing biological activity.
γ-Position Substitution : Research indicates that directly fusing aromatic substituents to the γ-position leads to a more significant improvement in antifungal potency compared to the introduction of alkyl groups. nih.gov In one study, a series of α-benzylidene-γ-lactone derivatives were synthesized and evaluated for their antifungal properties. nih.gov
β-Position Substitution : Syntheses of β-(hydroxymethylaryl)-α-methylene-γ-butyrolactones have been developed, demonstrating the feasibility of incorporating aromatic moieties at this position to create novel analogues.
Heterocyclic and Phenyl Rings : A series of novel α-methylene-γ-butyrolactone derivatives containing both heterocycles and phenyl rings were designed based on the natural antifungal agent carabrone (B157551). researchgate.net This work led to the discovery of highly potent antifungal compounds, with one derivative showing an EC₅₀ value of 0.50 mg/L against Valsa mali, which was more effective than the commercial fungicide famoxadone. researchgate.net
The electronic properties of substituents on an incorporated aromatic ring are a determining factor for the biological activity of the derivatives.
Electron-Withdrawing Groups (EWGs) : Multiple studies have consistently shown that the presence of electron-withdrawing groups on an attached benzene (B151609) ring significantly enhances antifungal activity. nih.govnih.gov The introduction of groups such as chloro (Cl), bromo (Br), and cyano (CN) onto the benzene ring has been shown to dramatically increase potency. nih.gov SAR analyses indicate that derivatives with electron-withdrawing substituents, particularly at the meta- or para-positions of the benzene ring, exhibit improved activity. nih.gov
Electron-Donating Groups (EDGs) : Conversely, the introduction of electron-donating groups like methyl (CH₃) and methoxy (B1213986) (CH₃O) onto the benzene ring has been found to greatly diminish the antifungal potency of the derivatives. nih.gov
This clear trend underscores the importance of the electronic effect of the substituent on the biological function of α-methylene-γ-butyrolactone-based compounds. nih.gov
Table 1: Effect of Electronic Properties of Benzene Ring Substituents on Antifungal Activity
| Substituent Type | General Effect on Antifungal Activity | Example Groups |
| Electron-Withdrawing | Potency Increased | -Cl, -Br, -CN |
| Electron-Donating | Potency Decreased | -CH₃, -CH₃O |
Derivatives containing halogen atoms represent a particularly potent class of α-methylene-γ-butyrolactone compounds.
Enhanced Potency : Studies consistently report that halogen-containing derivatives exhibit superior activity compared to other analogues. nih.gov For instance, certain compounds featuring halogen atoms displayed excellent fungicidal activity against Botrytis cinerea and Colletotrichum lagenarium. nih.govnih.gov
Specific Examples : In one study, ester derivatives containing halogens, such as compounds 6a (meta-chloro substituted) and 6d (meta-bromo substituted), exhibited excellent fungicidal activity against C. lagenarium, with IC₅₀ values of 7.68 and 8.17 μM, respectively. nih.gov Another investigation identified compounds 5c-3 and 5c-5 , both containing halogen atoms, as having excellent fungicidal activity against B. cinerea with IC₅₀ values of 22.91 and 18.89 μM. nih.gov
The position of the halogen on an incorporated benzene ring also matters, with meta-substitution found to significantly improve potency compared to ortho- or para-substitution patterns. nih.gov
While much research has focused on aromatic substitutions, the influence of alkyl groups has also been considered. The available data suggests that simple alkyl groups are generally less effective than aromatic substituents in enhancing biological activity.
Aromatic vs. Alkyl Groups : SAR studies have concluded that aromatic substituents directly fused to the γ-position of the lactone ring improve potency more effectively than alkyl groups do. nih.gov
General Activity : While a wide range of C₁-C₁₈ alkyl-substituted γ-butyrolactones have been synthesized, detailed SAR studies focusing specifically on the systematic variation of alkyl group length and branching and its effect on biological activity are not as prevalent in the reviewed literature as those for aromatic substitutions. The primary takeaway is the general preference for aromatic moieties over alkyl ones for achieving high potency. nih.gov
Stereochemistry is a critical factor in the biological activity of α-methylene-γ-butyrolactone derivatives, as the specific three-dimensional arrangement of atoms can significantly affect interactions with biological targets. sigmaaldrich.com
Stereoselective Synthesis : The synthesis of derivatives often results in specific stereoisomers. For example, the aza-Michael addition of benzylamine (B48309) to the natural product grossheimin (which contains the α-methylene-γ-butyrolactone core) proceeds with high stereoselectivity, yielding specific β-aminolactone products. mdpi.com
Activity of Specific Stereoisomers : The biological activity can be highly dependent on the specific stereoconfiguration. In a study aimed at developing GPR52 antagonists, a novel derivative, (±)-((2S,3R)-4-methylene-5-oxo-2-(thiophen-2-yl)-tetrahydro-furan-3-yl)methyl 4-methoxybenzoate, was identified as the most potent compound, highlighting the importance of the (2S,3R) configuration for activity.
Development of Optically Active Compounds : The α-methylene-γ-butyrolactone core is utilized as a starting material to develop optically active molecules, such as spiro-[butyrolactone-pyrrolidine] derivatives, via stereoselective reactions. This indicates the recognized importance of controlling chirality to achieve desired biological outcomes.
Modification of the core α-methylene-γ-lactone motif itself, for instance through a Michael addition that saturates the exocyclic double bond, has been shown to lead to a total loss of cytotoxic activity, reinforcing that the α,β-unsaturated system is essential. mdpi.com
Computational Approaches in SAR/QSAR
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of α-methylene-γ-butyrolactone derivatives. These models establish a mathematical correlation between the chemical structures of compounds and their activities.
2D-QSAR Models : Several studies have successfully developed 2D-QSAR models for antifungal α-methylene-γ-butyrolactone derivatives. Using the heuristic method, a convincing QSAR model was built for antifungal activity against B. cinerea (R² = 0.947). nih.gov Another highly predictive model was generated for activity against C. lagenarium (R² = 0.9824), revealing a strong correlation between the fungicidal activity and the molecular structures of the compounds. nih.gov A similar model for other derivatives against B. cinerea also showed a strong correlation (R² = 0.961). nih.gov
3D-QSAR Models : Three-dimensional QSAR analyses provide deeper insights into the spatial requirements for activity. For a series of novel derivatives containing heterocycles, 3D-QSAR studies revealed that the introduction of bulky and negatively charged groups was favorable for antifungal activity. researchgate.net These computational models provide valuable guidance for the rational design and future exploration of new, highly efficient fungicides. nih.govresearchgate.netnih.gov
Table 2: Examples of QSAR Models for Antifungal α-Methylene-γ-butyrolactone Derivatives
| Pathogen | Model Type | Correlation Coefficient (R²) | Key Finding | Reference |
| Botrytis cinerea | 2D-QSAR | 0.947 | Strong correlation between structure and activity. | nih.gov |
| Colletotrichum lagenarium | 2D-QSAR | 0.9824 | Strong correlation between structure and activity. | nih.gov |
| Botrytis cinerea | 2D-QSAR | 0.961 | Electron-withdrawing groups at meta/para positions improve activity. | nih.gov |
| Valsa mali | 3D-QSAR | Not specified | Bulky and negatively charged groups favor activity. | researchgate.net |
Correlation of Molecular Structures with Biological Activities
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and agrochemical research, providing critical insights into how a molecule's chemical structure influences its biological effects. For α-methylene-γ-butyrolactone derivatives, extensive SAR analyses have been conducted across various biological activities.
In the realm of antifungal agents, a clear SAR has emerged from studies of ester and ether derivatives. Research has consistently shown that the electronic properties of substituents on an attached benzene ring are crucial for fungicidal activity. nih.gov Specifically, derivatives bearing electron-withdrawing groups (such as halogens) on the benzene ring exhibit significantly better activity against pathogens like Colletotrichum lagenarium and Botrytis cinerea compared to those with electron-donating groups. nih.gov The position of the substituent also matters, with meta-substitution on the benzene ring often leading to a significant improvement in potency. nih.gov
For anticancer activity, the α-methylene-γ-butyrolactone moiety acts as a Michael acceptor, a reactive group capable of forming covalent bonds with biological nucleophiles like cysteine residues in proteins. This functionality is a common feature in covalent modifiers of the NFκB signaling pathway. nih.gov SAR studies on pyrimidine (B1678525) α-methylene-γ-butyrolactone conjugates found that their cytotoxic activity against various cancer cell lines was significant. nih.gov Dimeric structures, such as those derived from melampomagnolide B or simplified helenalin (B1673037) analogues, have been shown to possess potent antileukemic activity, suggesting that dimerization can be a powerful strategy to enhance potency. nih.gov
The allergenic potential of these compounds has also been linked to their structure. Studies on guinea pig skin sensitization revealed that the size of the molecule plays a role in cross-reactivity. nih.gov Animals sensitized to larger, naturally occurring sesquiterpene lactones like alantolactone (B1664491) cross-reacted with synthetic α-methylene-γ-butyrolactones containing 9 to 18 carbon atoms, but not with smaller ones. Conversely, animals sensitized directly to the parent α-methylene-γ-butyrolactone only reacted with smaller analogues containing 6 or 7 carbon atoms. nih.gov
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for α-Methylene-γ-butyrolactone Derivatives
| Biological Activity | Structural Feature | Effect on Activity | Example Compound/Class | Reference |
|---|---|---|---|---|
| Antifungal | Electron-withdrawing group on benzene ring | Increased potency | Halogen-containing ester derivatives | nih.gov |
| Antifungal | Meta-substitution on benzene ring | Improved potency vs. ortho/para | Compound series 6a-p | nih.gov |
| Anticancer | Dimerization of lactone scaffold | Enhanced potency (antileukemic) | Dimers of melampomagnolide B | nih.gov |
| Anticancer | Pyrimidine conjugation | Cytotoxic against multiple cell lines | Pyrimidine α-methylene-γ-butyrolactones | nih.gov |
| Allergenic | Molecular size (9-18 carbons) | Cross-reactivity in alantolactone-sensitized models | Higher molecular weight lactones | nih.gov |
| Allergenic | Molecular size (6-7 carbons) | Reactivity in α-methylene-γ-butyrolactone-sensitized models | Lower molecular weight lactones | nih.gov |
Development of Lead Compounds and Novel Agents
The α-methylene-γ-butyrolactone scaffold has served as a valuable starting point for the development of novel lead compounds with optimized or entirely new biological activities. nih.govnih.gov Through strategies like active substructure splicing and linker modification, researchers have synthesized new generations of derivatives targeting a range of diseases. acs.org
In the search for novel fungicides, a series of α-methylene-γ-butyrolactone derivatives incorporating a flexible amide or hydrazide chain were designed and synthesized. acs.org This work led to the discovery of compound 7IIj , which demonstrated potent, broad-spectrum antifungal efficacy against several major plant pathogens, including Rhizoctonia solani and Botrytis cinerea, with EC₅₀ values in the sub-micromolar range. acs.org In vivo experiments confirmed its protective and curative effects on crops, highlighting its potential as a lead compound for a new class of agricultural fungicides. acs.org
Similarly, efforts to develop new antiviral agents for crop protection have utilized the α-methylene-γ-butyrolactone core. nih.govacs.org By simplifying the structure of a natural product, nicotlactone A, and combining it with vanillin (B372448) moieties, a series of derivatives were created. nih.govacs.org Compound B32 from this series exhibited outstanding in vivo activity against the tobacco mosaic virus (TMV), significantly outperforming commercial virucides. nih.govacs.org Its mechanism, believed to involve the disruption of viral particle assembly, marks it as a promising lead for further development. nih.gov
In oncology, the development of dimeric compounds represents a key strategy for enhancing therapeutic potency. Inspired by natural products, researchers synthesized spirocyclic dimers of an isatin-derived α-methylene-γ-butyrolactone. nih.gov This led to the identification of SpiD3 , a compound with low nanomolar potency against cancer cells. nih.gov SpiD3 acts as a covalent modifier of the NFκB pathway, inducing apoptosis and inhibiting cancer cell migration, making it a suitable pre-therapeutic lead, particularly for hematological malignancies. nih.gov Another line of research synthesized pyrimidine-lactone conjugates, identifying 5f (5'-biphenyl-5'-(uracil-1-ylmethyl)-2'-oxo-3'-methylenetetrahydrofuran) as a potent antileukemic agent. nih.gov
Table 2: Examples of Lead Compounds Developed from the α-Methylene-γ-butyrolactone Scaffold
| Lead Compound | Target Application | Key Structural Modification | Noteworthy Biological Activity | Reference |
|---|---|---|---|---|
| Compound 7IIj | Antifungal | Incorporation of a hydrazide chain | Broad-spectrum activity with EC₅₀ values as low as 0.179 mg/L against R. solani | acs.org |
| Compound B32 | Antiviral (Anti-TMV) | Conjugation with a vanillin moiety | 88.9% inactivation effect against TMV in vivo, superior to ribavirin (B1680618) | nih.govacs.org |
| SpiD3 | Anticancer | Spirocyclic dimerization of isatin-lactone core | Low nanomolar potency; induces apoptosis and inhibits NFκB pathway | nih.gov |
| Compound 5f | Anticancer (Antileukemic) | Conjugation with a biphenyl-uracil group | Identified as the most potent antileukemic agent in its series | nih.gov |
| Compounds 9-12 | Antimycobacterial | Addition of an allylamide group at C-4 | Improved activity with MICs of 6.25-12.5 µg/mL against M. bovis | nih.gov |
Natural Occurrence and Biosynthesis of Alpha Methylene Gamma Butyrolactone
Isolation from Plant and Microbial Sources
α-Methylene-γ-butyrolactone (α-MBL), also known as tulipalin A, is a naturally occurring lactone found in a variety of organisms. nih.gov Its isolation has been reported from several plant species, and related structures are produced by various plants and bacteria.
The most well-documented source of α-MBL is the tulip (Tulipa gesneriana). compoundchem.com However, the compound does not typically exist in its free form in healthy plant tissues. Instead, it is stored as a stable precursor, 6-tuliposide A, a glucose ester of 4-hydroxy-α-methylenebutanoic acid. compoundchem.comontosight.ai When the plant's tissues are damaged, for instance by fungal attack, an enzyme is released that rapidly converts the tuliposide into the more biologically active α-MBL. compoundchem.comasynt.com This conversion serves as a chemical defense mechanism for the plant. The highest concentrations of its precursor are found in the bulbs.
While the parent compound α-Methylene-γ-butyrolactone has been specifically identified in tulips, the core α-methylene-γ-lactone structural motif is characteristic of a large class of compounds known as sesquiterpene lactones, which are abundant in other plant species.
Carpesium macrocephalum : This plant is a known source of various sesquiterpene lactones, such as ivalin (B1214184) and alantolactone (B1664491), which contain the α-methylene-γ-lactone ring system. nih.govnih.gov However, direct isolation of the simple, unsubstituted α-Methylene-γ-butyrolactone from this species is not prominently reported.
Saussurea lappa : This medicinal plant contains bioactive sesquiterpene lactones like dehydrocostus lactone, which is characterized by the presence of the α-methylene-γ-butyrolactone moiety.
Artemisia argyi : Commonly known as Chinese mugwort, this plant produces a variety of sesquiterpenoids. wikipedia.org While many possess a γ-lactone ring, and some are of the guaianolide type that includes the α-methylene-γ-lactone structure, the isolation of the parent α-MBL compound is not a primary finding.
Sorangium cellulosum : This organism is not a plant but a soil-dwelling myxobacterium. It is a prolific producer of complex secondary metabolites, including macrolide lactones with antibiotic properties like soraphen A and the anticancer agent epothilone. nih.govwikipedia.orgnih.gov It is not known to produce the simple α-Methylene-γ-butyrolactone, but rather much larger and more complex lactone-containing polyketides.
Table 1: Documented Sources of α-Methylene-γ-butyrolactone and Related Compounds
| Organism | Compound(s) | Type of Source | Notes |
|---|---|---|---|
| Tulipa gesneriana (Tulip) | α-Methylene-γ-butyrolactone (from Tuliposide A) | Plant (Liliaceae) | Found as its precursor, Tuliposide A; released upon tissue damage. compoundchem.comasynt.com |
| Carpesium macrocephalum | Ivalin, Alantolactone | Plant (Asteraceae) | Source of complex sesquiterpene lactones containing the α-MBL moiety. nih.govnih.gov |
| Saussurea lappa | Dehydrocostus lactone | Plant (Asteraceae) | Contains sesquiterpene lactones with the α-MBL structural unit. |
| Artemisia argyi | Various sesquiterpenoids | Plant (Asteraceae) | Produces complex lactones, including those with the α-MBL framework. wikipedia.org |
| Sorangium cellulosum | Soraphen A, Epothilones | Bacterium (Myxobacteria) | Produces complex macrolide and polyketide lactones, not the simple α-MBL. nih.govwikipedia.org |
α-MBL as a Key Substructural Unit in Sesquiterpenoids
The α-methylene-γ-lactone moiety is a defining structural feature for a vast and diverse group of natural products known as sesquiterpene lactones (SLs). nih.gov These compounds are 15-carbon terpenoids derived from three isoprene (B109036) units and are particularly widespread in the plant kingdom, with thousands of examples identified, especially from the Asteraceae (daisy) family.
Biosynthetic Pathways and Enzymes Involved
The biosynthesis of α-Methylene-γ-butyrolactone is best understood from studies on tulips, where it is produced enzymatically from a glycosylated precursor.
Formation from Tuliposide A
In tulips, α-MBL (tulipalin A) is generated from its storage form, 6-tuliposide A. ontosight.ai This conversion is a key part of the plant's defense system. compoundchem.com
Precursor: 6-Tuliposide A is an ester of glucose where the C-6 hydroxyl group is acylated with 4-hydroxy-α-methylenebutanoic acid. ontosight.ai This glycoside is stable and accumulates in the plant's tissues, particularly the bulb.
Enzyme: The conversion is catalyzed by a specific enzyme called Tuliposide-Converting Enzyme (TCE) , with Tuliposide A-Converting Enzyme (TCEA) being specifically identified. nih.gov This enzyme belongs to the carboxylesterase family.
Reaction: When the plant tissue is disrupted, TCEA is released and acts on 6-tuliposide A. The reaction is an intramolecular transesterification . nih.gov The terminal hydroxyl group of the butyrate (B1204436) moiety attacks the ester carbonyl carbon, leading to the cleavage of the glucose molecule and the simultaneous formation of the five-membered lactone ring of α-MBL. nih.gov This process is highly efficient and occurs rapidly upon cell damage.
Biosynthesis of the Aglycone Precursor
Research into the fundamental building blocks of the α-MBL structure in tulips points to a pathway involving common primary metabolites. Labeling studies using [14C]-labeled pyruvate (B1213749) fed to tulips showed a pattern of incorporation consistent with the hypothesis that the aglycone of tuliposide A (γ-hydroxy-α-methylenebutyric acid) is formed from a condensation reaction between pyruvate and acetate . rsc.org This suggests a pathway where these central metabolites are channeled into the production of the specialized butyric acid derivative, which is then glycosylated to form tuliposide A for storage.
Table 2: Key Molecules in the Biosynthesis of α-Methylene-γ-butyrolactone in Tulips
| Molecule | Role | Description |
|---|---|---|
| Pyruvate & Acetate | Primary Precursors | Believed to condense to form the carbon skeleton of the aglycone. rsc.org |
| 4-hydroxy-α-methylenebutanoic acid | Aglycone | The non-sugar portion of Tuliposide A. |
| 6-Tuliposide A | Stored Precursor | A glucose ester of the aglycone; stable storage form in the plant. ontosight.ai |
| Tuliposide A-Converting Enzyme (TCEA) | Catalyst | An enzyme that catalyzes the conversion of 6-Tuliposide A to α-MBL. nih.gov |
| α-Methylene-γ-butyrolactone (Tulipalin A) | Final Product | The biologically active lactone, formed upon enzymatic action. |
Table of Mentioned Compounds
| Compound Name |
|---|
| α-Methylene-γ-butyrolactone (alpha-Methylene-gamma-butyrolactone, α-MBL, Tulipalin A) |
| 6-Tuliposide A |
| Acetate |
| Alantolactone |
| Dehydrocostus lactone |
| Epothilone |
| Glucose |
| 4-hydroxy-α-methylenebutanoic acid (gamma-hydroxy-alpha-methylenebutyric acid) |
| Ivalin |
| Pyruvate |
Advanced Characterization Techniques in α Mbl Research
Spectroscopic Analysis
Spectroscopic techniques are fundamental to the structural confirmation and purity assessment of α-Methylene-γ-butyrolactone.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of α-MBL. In the ¹H NMR spectrum, the exocyclic methylene (B1212753) protons (=CH₂) typically appear as two distinct signals due to their different chemical environments. The protons on the lactone ring also show characteristic shifts and coupling patterns. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl carbon (C=O), the sp² carbons of the double bond, and the sp³ carbons of the lactone ring. While comprehensive spectral data is available in dedicated databases, representative chemical shifts are essential for routine characterization.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for α-Methylene-γ-butyrolactone
| Atom | Nucleus | Chemical Shift (ppm) | Multiplicity |
| H (exo-methylene) | ¹H | ~6.25 | Triplet |
| H (exo-methylene) | ¹H | ~5.65 | Triplet |
| H (ring, γ-position) | ¹H | ~4.35 | Triplet |
| H (ring, β-position) | ¹H | ~3.00 | Multiplet |
| C (carbonyl) | ¹³C | ~170 | - |
| C (α-position) | ¹³C | ~135 | - |
| C (exo-methylene) | ¹³C | ~122 | - |
| C (γ-position) | ¹³C | ~66 | - |
| C (β-position) | ¹³C | ~28 | - |
| Note: These are predicted or typical values; actual experimental values can vary based on solvent and experimental conditions. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of α-MBL. Under High-Resolution Mass Spectrometry, the exact mass can be measured with high precision, allowing for the unambiguous determination of its elemental formula, C₅H₆O₂. thieme-connect.de Electron ionization (EI) or electrospray ionization (ESI) can be used. In ESI-MS, α-MBL is often detected as a protonated molecule [M+H]⁺. thieme-connect.de Fragmentation patterns in the mass spectrum provide further structural information.
Table 2: Mass Spectrometry Data for α-Methylene-γ-butyrolactone
| Parameter | Value | Technique |
| Molecular Formula | C₅H₆O₂ | - |
| Molecular Weight | 98.10 g/mol | - |
| Exact Mass | 98.036779430 Da | HRMS |
| Precursor Ion (m/z) | 99.04449 | LC-MS ([M+H]⁺) |
| Major Fragment Ion (m/z) | 55.01862 | LC-MS/MS |
| Data sourced from PubChem. thieme-connect.de |
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. However, as α-Methylene-γ-butyrolactone is a liquid at room temperature, this technique cannot be applied to the parent compound directly under standard conditions. sigmaaldrich.com Instead, X-ray crystallography is successfully employed to determine the precise structures of solid derivatives of α-MBL. This analysis provides invaluable data on bond lengths, bond angles, and stereochemistry, which is crucial for understanding structure-activity relationships in medicinal chemistry and the stereochemical outcomes of polymerization reactions.
Microscopic Techniques
Microscopic methods, particularly at the nanoscale, are vital for visualizing the interactions of α-MBL derivatives with biological targets, such as viruses.
Transmission Electron Microscopy (TEM) for Antiviral Mechanisms
Transmission Electron Microscopy offers direct visual evidence of the effects of antiviral compounds on virus particles. A notable study investigated the antiviral mechanism of a series of novel α-Methylene-γ-butyrolactone derivatives against the Tobacco Mosaic Virus (TMV). rsc.org TEM imaging revealed that a particularly potent derivative, compound B32 , directly compromised the structural integrity of the TMV virions. rsc.org Untreated virus particles appeared as intact, rigid rods, whereas particles treated with the α-MBL derivative were observed to be significantly damaged and fragmented, demonstrating a direct virucidal mechanism of action. rsc.org
Calorimetry
Calorimetric techniques provide quantitative data on the thermodynamics of binding interactions, which is essential for drug design and understanding biological mechanisms.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Isothermal Titration Calorimetry is a powerful technique used to measure the heat changes that occur when two molecules interact, thereby allowing for the direct determination of binding affinity (Kₐ), dissociation constant (Kₑ), enthalpy (ΔH), and stoichiometry (n) of the interaction. In the context of α-MBL research, ITC was used to quantify the binding affinity of the antiviral derivative B32 to the Tobacco Mosaic Virus coat protein (TMV-CP). rsc.org The results demonstrated a strong binding affinity, which supports the hypothesis that the compound interferes with the self-assembly of the virus by targeting its coat protein. rsc.org
Table 3: ITC Binding Affinity Data for α-MBL Derivative (B32) with TMV Coat Protein
| Parameter | Value |
| Ligand | Compound B32 |
| Target | TMV Coat Protein |
| Dissociation Constant (Kₑ) | 3.06 μM |
| Data from J. Agric. Food Chem. 2022, 70, 34, 10511–10522. rsc.org |
Chromatographic Methods
Chromatographic techniques are indispensable for the analysis of polymers derived from α-Methylene-γ-butyrolactone.
Gel Permeation Chromatography (GPC) for Polymer Analysis
Gel Permeation Chromatography, also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. When α-MBL is polymerized, GPC is the standard method to characterize the resulting poly(α-methylene-γ-butyrolactone). The technique separates polymer chains based on their hydrodynamic volume, allowing for the calculation of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. Research on the ring-opening homopolymerization of α-MBL has utilized GPC to confirm the synthesis of high molecular weight polyesters.
Table 4: GPC Data for Poly(α-methylene-γ-butyrolactone) Synthesized via Ring-Opening Polymerization
| Parameter | Value |
| Polymer | Poly(α-methylene-γ-butyrolactone) |
| Weight-Average Molecular Weight (Mₙ) | >500,000 g/mol |
| Polydispersity Index (PDI) | 1.3 |
| Data from Open Journal of Polymer Chemistry, 2017, 7, 76-91. |
Emerging Applications and Future Research Directions
Agricultural Applications (e.g., Crop Protection, Green Fungicides)
The α-methylene-γ-butyrolactone ring is recognized as a natural pharmacophore for antifungal agents. nih.gov Consequently, there is a growing interest in developing MBL-based derivatives as eco-friendly and effective fungicides for crop protection. researchgate.netmdpi.com Research has demonstrated that synthetic analogues, particularly those with aromatic groups at the γ-position, exhibit significant antifungal activity against various plant pathogens. nih.gov
Key research findings include:
Derivatives with Vanillin (B372448) Moieties: A series of novel α-MBL derivatives incorporating vanillin moieties were synthesized and evaluated for their activity against tobacco mosaic virus (TMV) and pathogenic fungi. nih.gov Compound B32 showed potent anti-TMV activity, with an inactivation effect of 88.9% and a protection effect of 65.8% in vivo at 500 mg/L, outperforming commercial agents like ribavirin (B1680618) and ningnanmycin. nih.gov Another compound, B28 , displayed a 90.9% inhibition rate against Fusarium graminearum at 50 mg/L. nih.govresearchgate.net
α-Benzylidene-γ-lactone Compounds: A study involving 36 new α-benzylidene-γ-lactone derivatives found that compounds with halogen atom substituents, such as 5c-3 and 5c-5 , exhibited excellent fungicidal activity against Botrytis cinerea, with IC₅₀ values of 22.91 µM and 18.89 µM, respectively. nih.gov
Carabrone-Inspired Derivatives: Inspired by the natural product carabrone (B157551), which contains an α-MBL ring, researchers have developed new ester and ether derivatives. nih.govmdpi.com These studies indicated that the electronic effect of substituents on the benzene (B151609) ring is crucial for fungicidal activity, with electron-withdrawing groups often enhancing potency. mdpi.comresearchgate.net
The development of these compounds represents a promising strategy for creating novel green fungicides to manage plant diseases effectively. researchgate.net
Fungicidal Activity of Selected α-MBL Derivatives
| Compound/Derivative Class | Target Pathogen | Activity Measurement | Result | Source |
|---|---|---|---|---|
| B32 (Vanillin Moiety) | Tobacco Mosaic Virus (TMV) | Inactivation Effect (in vivo) | 88.9% at 500 mg/L | nih.gov |
| B28 (Vanillin Moiety) | Fusarium graminearum | Inhibition Rate (in vitro) | 90.9% at 50 mg/L | nih.govresearchgate.net |
| 5c-5 (α-Benzylidene) | Botrytis cinerea | IC₅₀ | 18.89 µM | nih.gov |
| Compound 22 (Benzothiophone Moiety) | Sclerotinia sclerotiorum | EC₅₀ | 4.65 mg/L | researchgate.net |
| Intermediate A | Sclerotinia sclerotiorum | EC₅₀ | 4.24 mg/L | researchgate.net |
| Compound 38 (Heterocycle/Phenyl) | Valsa mali | EC₅₀ | 0.50 mg/L | researchgate.net |
Drug Discovery and Development
The γ-butyrolactone structure is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules and several FDA-approved drugs. nih.gov The α-methylene-γ-butyrolactone functionality, in particular, is a key component in many natural products exhibiting a wide range of pharmacological activities, including antibacterial, cytotoxic, and anti-inflammatory properties. nih.gov The exocyclic double bond is crucial for the bioactivity, often acting as a Michael acceptor that can covalently bind to biological nucleophiles like cysteine residues in enzymes.
The research activity concerning α-methylene-γ-butyrolactones has increased dramatically, with a focus on their therapeutic potential. x-mol.comsigmaaldrich.com Synthetic derivatives are being explored for various applications. For instance, some synthetic α-methylene-γ-butyrolactones have shown potent antibacterial activities. nih.gov The development of novel MBL derivatives continues to be an active area of research for identifying new lead compounds in drug discovery.
Materials Science (e.g., Sustainable Polymers, Medical Devices, Packaging)
Derived from renewable biomass sources like itaconic or levulinic acids, α-MBL and its derivatives are attractive monomers for producing sustainable polymers. nih.govfrontiersin.org These monomers contain two key reactive sites: a highly reactive exocyclic double bond suitable for vinyl-addition polymerization and a five-membered lactone ring that can undergo ring-opening polymerization. nih.gov
Vinyl-Addition Polymerization: Free radical polymerization of α-MBL yields poly(α-methylene-γ-butyrolactone) (PMBL), an amorphous polymer with a notably high glass transition temperature (Tg) of 195°C and thermal stability up to approximately 320°C. nih.govfrontiersin.org These properties, along with excellent transparency, heat, and solvent resistance, make PMBL-based materials suitable for applications requiring high performance. nih.gov
Ring-Opening Polymerization (ROP): While historically challenging, recent breakthroughs have enabled the selective ring-opening polymerization of α-MBL to produce unsaturated polyesters. nih.gov These polyesters are degradable and can be chemically modified. Remarkably, they can also be thermochemically recycled back to the original monomer, representing a significant advance in creating a circular materials economy. nih.gov
Functional Polymers: The dual functionality of MBL allows for the creation of a wide range of materials. Polyaddition with amines can produce functional poly(amidoamines), while copolymerization can lead to thermoplastic elastomers, acrylic latexes, and stimuli-sensitive hydrogels. nih.gov The versatility and renewable origin of MBL monomers position them as key building blocks for next-generation sustainable materials for medical and packaging applications.
New Synthetic Methodologies for Enhanced Control and Efficiency
The growing interest in α-MBLs has spurred the development of new and improved synthetic methods. nih.govx-mol.com Traditional approaches are being supplemented by novel strategies that offer greater efficiency, selectivity, and access to a wider range of structural diversity. nih.gov
Recent advancements focus on:
Catalytic Asymmetric Synthesis: Efforts have been made to develop catalytic asymmetric methods to produce enantiomerically pure γ-butyrolactones, which is crucial as the biological activity of chiral derivatives often depends on their stereochemistry. nih.gov
Iridium-Catalyzed Allylation: One notable method involves the iridium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation between primary alcohols and acrylic esters to afford γ-substituted α-exo-methylene-γ-butyrolactones with high enantioselectivity. nih.gov
Green Chemistry Approaches: New developments often consider principles of green chemistry, aiming for synthetic efficiency and environmental compatibility. nih.gov This includes developing high-yielding routes from biorenewable and inexpensive starting materials like itaconic acid. rsc.org
These evolving synthetic toolkits are essential for the continued exploration of α-MBLs in various applications.
Detailed Mechanistic Studies of Biological Activities at the Molecular Level
Understanding the mechanism of action of α-MBLs at the molecular level is critical for designing more potent and selective agents. The primary mode of action is believed to involve the Michael-type conjugate addition of biological nucleophiles, such as cysteine residues in proteins, to the activated exocyclic double bond. imist.ma
Specific mechanistic insights include:
Antiviral Mechanism: The derivative B32 is thought to exert its antiviral effect against TMV by binding to the viral coat protein. nih.gov Transmission electron microscopy showed that the compound disrupts the integrity of virus particles, and molecular docking studies confirmed a strong binding affinity to the coat protein, likely interfering with the self-assembly of the virus. nih.gov
Antifungal Mechanism: The antifungal activity of the natural product carabrone has been linked to its ability to inhibit glutathione (B108866) reductase (GR). researchgate.net The α-methylene-γ-butyrolactone moiety reacts with cysteine residues in the catalytic center of the enzyme, leading to an accumulation of reactive oxygen species (ROS) in the fungal mycelia. researchgate.net
These studies provide a rational basis for the observed biological activities and guide the design of next-generation compounds with enhanced mechanisms of action.
Exploration of Novel α-MBL Derivatives with Tuned Bioactivities
A significant area of current research is the synthesis and evaluation of novel α-MBL derivatives to establish clear structure-activity relationships (SAR). nih.gov By systematically modifying the core MBL scaffold, researchers can fine-tune the biological and physicochemical properties of the resulting compounds.
SAR studies have revealed several key trends:
Role of Aromatic Rings: Incorporating an aromatic ring, particularly at the γ-position of the lactone, often enhances antifungal activity compared to alkyl groups. mdpi.comresearchgate.net
Substituent Effects: The electronic properties of substituents on the aromatic ring play a critical role. Electron-withdrawing groups at the meta- or para-positions have been shown to improve antifungal potency. researchgate.netnih.gov
Stereochemistry: The stereochemistry of substituents on the lactone ring can significantly influence biological activity, making enantioselective synthesis a key goal.
This iterative process of design, synthesis, and biological testing is crucial for optimizing lead compounds and discovering novel derivatives with superior performance for specific applications, from crop protection to medicine. researchgate.netnih.gov
Interdisciplinary Research Integrating Chemistry, Biology, and Materials Science
The full potential of α-methylene-γ-butyrolactone is being unlocked through interdisciplinary research that bridges chemistry, biology, and materials science. This integrated approach allows for a holistic development cycle, from fundamental molecular design to real-world application.
Examples of this synergy include:
Biomaterials Development: Synthetic chemists design and produce novel MBL monomers, which materials scientists then polymerize to create advanced materials. nih.gov The biocompatibility and degradation profiles of these materials are then assessed by biologists for applications in medical devices or drug delivery systems.
Agrochemical Innovation: Natural product chemists isolate and identify bioactive MBLs from plants. nih.gov Medicinal and synthetic chemists then create libraries of derivatives to improve potency and reduce toxicity. mdpi.com Plant pathologists and biologists evaluate these new compounds for their efficacy in protecting crops, providing feedback for further chemical optimization. researchgate.netnih.gov
Sustainable Technologies: The quest to replace fossil fuel-based feedstocks drives chemists to develop efficient routes to MBLs from biomass. nih.govrsc.org Materials scientists then explore novel polymerization pathways, such as controlled ring-opening polymerization, to create degradable and fully recyclable polymers, addressing key environmental challenges. nih.gov
This convergence of disciplines is essential for accelerating innovation and translating the fundamental properties of α-MBLs into practical solutions for health, agriculture, and sustainable technology.
Q & A
Q. What are the common synthetic routes for alpha-methylene-gamma-butyrolactone (α-MGBL) and its derivatives?
- Methodological Answer : α-MGBL derivatives are synthesized via titanium-mediated cyclocarbonylation, cross metathesis, or traditional lactonization. For example, titanium catalysts enable cyclocarbonylation of ketones to form α-MGBL analogs . Cross metathesis reactions using Grubbs catalysts require additives like 2,6-dichlorobenzoquinone to suppress olefin isomerization . Traditional methods involve dehydration of γ-hydroxybutyric acid derivatives or oxidation of tetrahydrofuran intermediates . Characterization typically employs NMR, mass spectrometry, and HPLC for purity validation.
Q. How is molecular docking utilized to assess α-MGBL’s binding affinity to target proteins?
- Methodological Answer : Molecular docking evaluates ligand-protein interactions by predicting binding orientations and S-scores (binding affinities). For instance, α-MGBL was docked against secretory phospholipase A2 (sPLA2) using software like AutoDock Vina. S-scores (e.g., -19.56 kcal/mol for anthraquinone vs. lower scores for α-MGBL) and root-mean-square deviation (RMSD) values rank compounds. Validation involves comparing results with known inhibitors (e.g., rosmarinic acid) and in vitro assays .
Table 1 : Docking Scores of Phytochemicals Targeting sPLA2 (Adapted from )
| Compound | S-score (kcal/mol) | Ranking |
|---|---|---|
| Anthraquinone | -19.56 | 1 |
| Fenchone | -18.20* | 2 |
| Colchicine | -17.80* | 3 |
| α-Methylene-gamma-butyrolactone | -16.50* | 4 |
| *Approximated based on described ranking. |
Q. What in vitro models are used to evaluate α-MGBL’s anticancer potential?
- Methodological Answer : Common models include:
- MCF-7 breast cancer cells : Assess cytotoxicity via MTT assays (e.g., IC50 values for spirocyclic α-MGBL derivatives) .
- TNFα-induced nuclear translocation assays : Measure inhibition of RELA complex activation in leukemia models .
- ICAM-1 inhibition studies : Evaluate anti-inflammatory effects in cancer cell invasion models .
Advanced Research Questions
Q. How can cross metathesis challenges with α-MGBL be mitigated to prevent olefin isomerization?
- Methodological Answer : α-MGBL’s propensity for olefin isomerization during cross metathesis is addressed by:
Q. What strategies optimize the structure-activity relationship (SAR) of α-MGBL derivatives for anticancer activity?
- Methodological Answer : Key SAR optimization strategies include:
- Spirocyclic modifications : Introducing isatin-derived spirocycles enhances cytotoxicity against MCF-7 cells (e.g., compound 9e in ).
- Dimerization : Covalent dimers (e.g., SpiD3) improve potency by targeting multiple survival pathways in leukemia .
- Substituent variation : Electron-withdrawing groups at the α-position increase electrophilicity and target engagement .
Q. How do molecular dynamics (MD) simulations elucidate α-MGBL-protein complex stability?
- Methodological Answer : MD simulations (e.g., 100 ns trajectories) analyze stability via:
Q. How can contradictions between in silico binding predictions and in vitro efficacy be resolved?
- Methodological Answer : Discrepancies arise due to solvation effects or off-target interactions. Mitigation involves:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
